2-Bromo-5-chloro-3-methoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of halogenated pyridine derivatives often involves regioselective halogenation and nucleophilic substitution reactions. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions leading to the desired product with an overall yield of 67% . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . These methods highlight the versatility of halogenated pyridines as intermediates for further chemical transformations.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the solid-state structure of halogenated pyridines. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit . The molecular structure often influences the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Halogenated pyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of these compounds can be influenced by the nature and position of the substituents on the pyridine ring. For instance, the synthesis of pentasubstituted pyridines was achieved using halogen dance reactions, demonstrating the reactivity of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, showing the potential for halogen exchange reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be influenced by their molecular structure. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively . The effects of solvents on the emission spectra were also studied. The crystal structures of lanthanide complexes with 2-bromo-5-methoxybenzoic acid revealed a 3D supramolecular network formed through hydrogen bond and π–π stacking interactions, which could affect their luminescence behaviors .
Scientific Research Applications
1. As a Pyridyne Precursor
Walters, Carter, and Banerjee (1992) demonstrated the use of a related compound, 3-Bromo-2-chloro-4-methoxypyridine, as a practical 2,3-pyridyne precursor. This pyridyne, generated by halogen-metal exchange, showed regioselective reactions with various furans, suggesting its potential in synthetic chemistry applications (Walters, Carter, & Banerjee, 1992).
2. In Halogen Atom Migration Studies
Hertog and Schogt (2010) explored the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine. They synthesized 5-bromo-3-chloro-2,4-dihydroxypyridine and established its structure, contributing to the understanding of halogen migration in such compounds (Hertog & Schogt, 2010).
3. In Chemical Synthesis
Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process involving a compound closely related to 2-Bromo-5-chloro-3-methoxypyridine. Their work highlights its utility in the synthesis of complex molecules, particularly in the field of medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
4. In Crystal Structure Analysis
Wang, Nong, Sht, and Qi (2008) synthesized a Schiff base compound using a similar halogenated pyridine. They characterized its crystal structure, demonstrating the role of such compounds in advancing crystallographic studies (Wang, Nong, Sht, & Qi, 2008).
5. As a Halogen-rich Intermediate
Wu, Porter, Frennesson, and Saulnier (2022) reported the synthesis of unique halopyridine isomers using halogen dance reactions. Their work underscores the importance of halogen-rich pyridines, like 2-Bromo-5-chloro-3-methoxypyridine, in developing novel medicinal chemistry building blocks (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety And Hazards
When handling 2-Bromo-5-chloro-3-methoxypyridine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . It should be stored in a dark place, sealed, and at room temperature .
Relevant Papers The search results did not provide specific papers related to 2-Bromo-5-chloro-3-methoxypyridine .
properties
IUPAC Name |
2-bromo-5-chloro-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNSONLVQEQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597890 | |
Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-methoxypyridine | |
CAS RN |
127561-71-1 | |
Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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